2-Methyl-5-(trifluoromethyl)tetrazole

Description

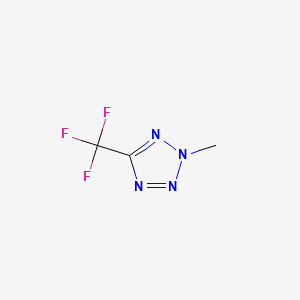

Structure

2D Structure

3D Structure

Properties

CAS No. |

768-27-4 |

|---|---|

Molecular Formula |

C3H3F3N4 |

Molecular Weight |

152.08 g/mol |

IUPAC Name |

2-methyl-5-(trifluoromethyl)tetrazole |

InChI |

InChI=1S/C3H3F3N4/c1-10-8-2(7-9-10)3(4,5)6/h1H3 |

InChI Key |

PCQICWDPWODMNF-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(N=N1)C(F)(F)F |

Origin of Product |

United States |

Advanced Structural Analysis and Spectroscopic Elucidation of 2 Methyl 5 Trifluoromethyl Tetrazole

X-ray Crystallographic Investigations of 2-Methyl-5-(trifluoromethyl)tetrazole and its Derivatives

While the specific crystal structure of this compound is not widely reported in publicly accessible literature, extensive analysis of its derivatives provides critical insights into the expected molecular geometry and packing behavior. The structural data from closely related compounds, such as those with different alkyl groups at the N-2 position, serve as a reliable proxy for understanding the fundamental structural characteristics.

Elucidation of Solid-State Molecular Conformation and Geometry

X-ray diffraction studies on derivatives like 2-alkyl-5-aryl-2H-tetrazoles reveal a consistently planar geometry for the tetrazole ring. nih.gov The endocyclic C-N and N-N bond lengths are characteristic of their partial double-bond character, contributing to the aromaticity and stability of the heterocyclic system.

For a 2-substituted-5-(trifluoromethyl)tetrazole, the key geometric parameters would include:

Planar Tetrazole Ring: The five-membered ring is expected to be essentially flat.

C5-CF₃ Bond: The bond connecting the trifluoromethyl group to the tetrazole ring is a standard single bond.

N2-CH₃ Bond: The bond between the N-2 nitrogen and the methyl group is also a typical single bond.

Trifluoromethyl Group Geometry: The CF₃ group adopts a tetrahedral geometry with F-C-F bond angles of approximately 109.5°.

| Parameter | Expected Value |

|---|---|

| Tetrazole Ring Conformation | Planar |

| C-F Bond Length | ~1.35 Å |

| F-C-F Bond Angle | ~103-109.5° |

| C(tetrazole)-C(CF3) Bond Length | ~1.46 Å |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be dictated by a series of weak intermolecular interactions. The highly electronegative fluorine atoms of the trifluoromethyl group and the nitrogen atoms of the tetrazole ring are key participants in these interactions. Hirshfeld surface analysis applied to trifluoromethyl-containing crystal structures reveals that H--X (where X is any atom) interactions are often dominant, indicating a compact solid-state structure. mdpi.com

Expected interactions include:

C-H···N Hydrogen Bonds: The methyl protons can act as hydrogen bond donors to the nitrogen atoms of adjacent tetrazole rings, forming networks that stabilize the crystal lattice.

C-H···F Interactions: Weak hydrogen bonds between the methyl protons and the fluorine atoms of the CF₃ group on neighboring molecules are also anticipated.

π-stacking: While the tetrazole ring is electron-deficient, weak π-π stacking interactions between rings of adjacent molecules may occur, further influencing the crystal packing arrangement.

These varied, weak interactions collectively determine the final crystal architecture, influencing physical properties such as melting point and density.

Spectroscopic Characterization for Molecular Structure and Electronic Configuration

Spectroscopic analysis is essential for confirming the molecular structure of this compound, particularly for distinguishing it from its constitutional isomer, 1-Methyl-5-(trifluoromethyl)tetrazole (B15224282).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment

NMR spectroscopy is the definitive method for identifying the specific regioisomer formed during the methylation of 5-(trifluoromethyl)tetrazole. The chemical environment of the methyl group and the tetrazole ring carbons are distinctly different in the 1-methyl and 2-methyl isomers, leading to unambiguous spectral assignments.

¹H NMR: The proton NMR spectrum of this compound is expected to show a single sharp peak (singlet) for the three equivalent protons of the methyl group (N-CH₃). The chemical shift would be in the typical range for a methyl group attached to a nitrogen atom within a heteroaromatic ring.

¹³C NMR: The carbon NMR spectrum provides more detailed structural information. Key expected signals include the methyl carbon (N-CH₃), the tetrazole ring carbon (C5), and the carbon of the trifluoromethyl group (CF₃). The chemical shift of the C5 carbon is particularly diagnostic; in 2-substituted tetrazole derivatives, this signal typically appears around 161-163 ppm. nih.gov The CF₃ carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance (singlet) for the three equivalent fluorine atoms of the CF₃ group, as there are no neighboring protons to cause coupling. The chemical shift is anticipated in the range of -60 to -65 ppm relative to CFCl₃, which is characteristic of a trifluoromethyl group attached to an electron-deficient heterocyclic ring. rsc.org

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.0 - 4.4 | Singlet (s) | N-CH₃ |

| ¹³C | ~40 | Singlet (s) | N-CH₃ |

| ¹³C | ~120 | Quartet (q) | CF₃ |

| ¹³C | ~162 | Quartet (q, small) | C5 (tetrazole) |

| ¹⁹F | -60 to -65 | Singlet (s) | CF₃ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Studies

Vibrational spectroscopy provides a molecular fingerprint and is highly effective for functional group identification. Crucially, the infrared spectra of 1-methyl- and 2-methyl-5-trifluoromethyltetrazole are known to be distinctly different, allowing for clear differentiation between the isomers. acs.org Analysis of the IR spectrum of the parent compound, 5-(trifluoromethyl)-2H-tetrazole, reveals key vibrational modes that are also expected in the N-methylated derivative. spectrabase.com

Key vibrational bands include:

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1300-1100 cm⁻¹ region. These are due to the symmetric and asymmetric stretching modes of the C-F bonds.

Tetrazole Ring Vibrations: The tetrazole ring has a series of characteristic stretching and bending vibrations. N=N and C=N stretching vibrations often appear in the 1600-1400 cm⁻¹ range. researchgate.net Ring breathing and deformation modes are found at lower wavenumbers, typically between 1200-900 cm⁻¹. researchgate.netpnrjournal.com

C-H Vibrations: The methyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations around 1450 cm⁻¹.

The specific frequencies and intensities of these bands provide a robust method for structural confirmation and are sensitive to the isomeric substitution pattern on the tetrazole ring. acs.org

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960 | C-H Stretch | N-CH₃ |

| ~1450 | C-H Bend | N-CH₃ |

| ~1400-1500 | Ring Stretch (N=N, C=N) | Tetrazole Ring |

| ~1100-1300 | C-F Asymmetric/Symmetric Stretch | -CF₃ |

| ~900-1200 | Ring Breathing/Deformation | Tetrazole Ring |

Reactivity and Derivatization Pathways of 2 Methyl 5 Trifluoromethyl Tetrazole

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring

The tetrazole ring is generally considered electron-rich, yet the presence of a strongly electron-withdrawing trifluoromethyl group at the C5 position significantly modulates its reactivity towards electrophilic and nucleophilic attack.

Electrophilic Substitution: The tetrazole ring in 2-Methyl-5-(trifluoromethyl)tetrazole is highly deactivated towards electrophilic aromatic substitution. The potent electron-withdrawing nature of the trifluoromethyl group, coupled with the inherent electron-rich character of the four-nitrogen ring system, makes electrophilic attack energetically unfavorable. Reactions that typically proceed on electron-rich aromatic systems, such as nitration or halogenation, are not readily observed on the tetrazole core of this molecule. Studies on related 2-alkyl-2H-tetrazol-5-ylhydrazones have shown that these compounds are generally more reactive towards electrophiles than their 1-methyl isomers, though these reactions often lead to decomposition. rsc.org

Nucleophilic Substitution: While the tetrazole ring itself is not susceptible to direct nucleophilic substitution of a hydrogen atom, the C5 position is activated towards nucleophilic displacement of a suitable leaving group. However, in this compound, the trifluoromethyl group is a very poor leaving group. Therefore, direct nucleophilic substitution at the C5 position is not a viable reaction pathway.

Nucleophilic aromatic substitution (SNAr) reactions are more plausible on aryl-substituted tetrazoles where the tetrazole ring acts as an activating group for substitution on the aryl ring. For instance, tetrazole-directed nucleophilic aromatic substitution has been demonstrated on 5-(2-fluorophenyl)-1H-tetrazole. lookchem.com In the case of this compound, the focus of nucleophilic attack would likely be on other parts of a larger molecule containing this moiety, rather than on the tetrazole ring itself.

Transformations Involving the Trifluoromethyl Group and its Influence on Reactivity

The trifluoromethyl (CF3) group is a dominant feature of this compound, profoundly influencing its chemical properties and reactivity.

The CF3 group is known for its exceptional stability due to the strength of the carbon-fluorine bonds. mdpi.com This stability means that the trifluoromethyl group itself is generally unreactive and does not readily undergo transformations under typical organic reaction conditions. Its primary role is to act as a powerful electron-withdrawing group through a strong inductive effect (-I effect). This electronic influence is critical in deactivating the tetrazole ring towards electrophilic attack and modulating the acidity of any N-H protons in the parent 5-(trifluoromethyl)tetrazole.

The presence of the trifluoromethyl group also enhances the thermal stability of the molecule. nih.gov This property is particularly relevant in the context of energetic materials, where thermal stability is a crucial parameter. The CF3 group can also increase the lipophilicity of molecules, which is a significant consideration in medicinal chemistry for improving pharmacokinetic properties. mdpi.commdpi.com

N-Substitution Chemistry and Regioisomer Control in Tetrazoles

The synthesis of this compound from 5-(trifluoromethyl)tetrazole highlights the critical aspect of regioisomer control in the N-substitution of tetrazoles. The alkylation of 5-substituted tetrazoles can lead to two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted products.

The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, the base, and the solvent used. rsc.orgmdpi.combeilstein-journals.org The tetrazolate anion, formed upon deprotonation of 5-(trifluoromethyl)tetrazole, has two nucleophilic nitrogen atoms (N1 and N2), leading to the potential for N1 or N2 alkylation.

The strongly electron-withdrawing trifluoromethyl group at the C5 position influences the electronic distribution within the tetrazolate anion, which in turn affects the relative nucleophilicity of the N1 and N2 positions. Generally, the 2,5-disubstituted tetrazole is the thermodynamically more stable isomer. However, the kinetic product can vary.

Controlling the formation of the desired 2-methyl isomer over the 1-methyl isomer is a key synthetic challenge. Reaction conditions can be optimized to favor one regioisomer over the other. For example, the choice of solvent can influence the aggregation state of the tetrazolate salt and the nature of the ion pairing, which can impact the regiochemical outcome of the alkylation. beilstein-journals.org

| Alkylating Agent | Base | Solvent | Major Isomer | Minor Isomer | Reference |

| Benzyl bromide | K2CO3 | - | 2,5-disubstituted | 1,5-disubstituted | mdpi.com |

| Alkyl Bromide | NaH | THF | N-1 selective | N-2 | beilstein-journals.org |

| n-pentanol | Mitsunobu conditions | - | N-2 | N-1 | beilstein-journals.org |

This table presents general findings on the N-alkylation of substituted tetrazoles and indazoles, illustrating the factors that control regioisomer formation. Specific data for 5-(trifluoromethyl)tetrazole may vary.

Formation of Coordination Complexes with this compound as Ligand

Tetrazole derivatives are well-established as versatile ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate to metal centers. researchgate.netrsc.orgresearchgate.netunimi.itscielo.br The deprotonated form of tetrazoles can utilize up to four nitrogen atoms for coordination, allowing for the formation of diverse and stable coordination polymers and metal-organic frameworks (MOFs). unimi.it

This compound, with its three lone-pair-bearing nitrogen atoms in the ring (N1, N3, and N4), has the potential to act as a monodentate or a bridging ligand. The coordination can occur through one or more of these nitrogen atoms, leading to the formation of various coordination architectures.

While specific coordination complexes of this compound are not extensively documented in the provided search results, the general behavior of substituted tetrazoles as ligands suggests that it can form stable complexes with a variety of transition metals. The steric bulk of the substituents can also play a role in determining the geometry and dimensionality of the resulting coordination networks.

| Metal Ion | Potential Coordination Modes | Resulting Structure |

| Cu(II) | Monodentate, Bridging | 1D chains, 2D layers, 3D frameworks |

| Zn(II) | Monodentate, Bridging | Helical chains, 3D frameworks |

| Co(II) | Monodentate, Bridging | 1D chains, 2D layers |

| Cd(II) | Bridging | 3D frameworks |

This table illustrates potential coordination behaviors based on studies of similar 5-substituted tetrazole ligands. rsc.orgresearchgate.netscielo.br

Ring-Opening and Rearrangement Reactions of the Tetrazole Core

The tetrazole ring, despite its relative stability, can undergo ring-opening and rearrangement reactions under specific conditions, such as photolysis or thermolysis. nih.govresearchgate.net These reactions typically involve the extrusion of a molecule of nitrogen (N2).

Photochemical Reactions: The photochemistry of tetrazoles can be complex, leading to a variety of products depending on the substituents and irradiation conditions. nih.gov Photolysis of tetrazoles can lead to the formation of nitrilimines, diazirines, carbodiimides, and cyanamides. nih.govnih.govresearchgate.net The position of the substituents on the tetrazole ring can significantly influence the photochemical pathways. For instance, studies on 1-methyl- and 2-methyl-5-aminotetrazoles have shown distinct photochemical behaviors, with the 2-methyl isomer exclusively forming a nitrile imine upon photolysis. nih.govresearchgate.net This suggests that this compound might also be susceptible to photochemical ring-opening, potentially leading to a trifluoromethyl-substituted nitrile imine.

Thermal Decomposition: The thermal stability of tetrazole derivatives is a critical aspect, especially for their application as energetic materials. nih.govresearchgate.netenergetic-materials.org.cn The decomposition of tetrazoles upon heating often involves ring cleavage and the release of nitrogen gas. The presence of the trifluoromethyl group is known to enhance the thermal stability of energetic compounds. nih.gov The thermal decomposition of this compound would likely proceed through a complex mechanism, potentially involving radical intermediates and leading to the formation of various small molecules.

| Condition | Potential Intermediates | Potential Products |

| Photolysis (UV irradiation) | Nitrile imine, Diazirine | Carbodiimide, Cyanamide derivatives |

| Thermolysis | Radical species | N2, various small molecules |

This table summarizes potential reaction pathways based on the known reactivity of other substituted tetrazoles. nih.govresearchgate.netnih.govresearchgate.net

Computational and Theoretical Investigations of 2 Methyl 5 Trifluoromethyl Tetrazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of tetrazole derivatives. iosrjournals.orgtaylorfrancis.com Methods like the B3LYP hybrid functional are frequently used to perform these calculations, providing a balance between computational cost and accuracy for organic molecules. acs.orgnih.govresearchgate.net Such studies on substituted tetrazoles focus on predicting their geometries, energies, and electronic characteristics. iosrjournals.org The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the tetrazole ring makes 2-Methyl-5-(trifluoromethyl)tetrazole a subject of significant theoretical interest. The high aromaticity of the tetrazole ring contributes to the chemical and thermal stability of its derivatives. bohrium.commdpi.com

Molecular Orbital (MO) theory is used to describe the electronic structure of molecules, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. researchgate.netyoutube.comyoutube.comyoutube.com The energies of these frontier orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's chemical reactivity and kinetic stability. taylorfrancis.comresearchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges within the molecule. In this compound, the high electronegativity of the fluorine atoms in the CF3 group induces a significant positive charge on the adjacent carbon atom (C5) and influences the electron density across the entire tetrazole ring. The nitrogen atoms of the tetrazole ring retain a net negative charge, making them potential sites for interaction with electrophiles or for coordination. bohrium.com

| Parameter | Description | Predicted Influence on this compound |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-occupied orbital; relates to electron-donating ability. | Lowered by the electron-withdrawing CF3 group, indicating reduced nucleophilicity. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first unoccupied orbital; relates to electron-accepting ability. | Significantly lowered by the CF3 group, indicating increased electrophilicity and susceptibility to nucleophiles. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; relates to kinetic stability and reactivity. | Expected to be relatively large, contributing to the molecule's stability. |

| Charge Distribution | Distribution of partial charges on atoms. | High positive charge on the CF3 carbon; net negative charge on ring nitrogen atoms. |

For 5-substituted tetrazoles, prototropic tautomerism between the 1H and 2H forms is a key characteristic. mdpi.comresearchgate.net The position of this equilibrium is influenced by the substituent at the C5 position, the solvent, and the physical state (gas, solution, or solid). mdpi.comresearchgate.net Computational studies have shown that for many 5-substituted tetrazoles, the 2H-tautomer is more stable in the gas phase, while the more polar 1H-tautomer is often favored in solution. researchgate.netnih.gov

In the case of this compound, the presence of the methyl group at the N2 position precludes prototropic tautomerism. However, computational studies are crucial for investigating the relative stability of its structural isomers, namely 1-Methyl-5-(trifluoromethyl)tetrazole (B15224282). Quantum chemical calculations can predict the ground-state energies of both isomers, allowing for a determination of their thermodynamic stability. These studies generally find that the relative stability is influenced by a combination of electronic and steric effects from the substituents. The electron-withdrawing nature of the trifluoromethyl group can affect the aromaticity and electronic distribution of the ring, which in turn influences the relative energies of the N1 and N2-methylated isomers. bohrium.com

Conformational Analysis and Intramolecular Dynamics of Substituted Tetrazoles

Conformational analysis of substituted tetrazoles involves studying the spatial arrangement of atoms and the energy associated with their rotation around single bonds. For this compound, the primary conformational flexibility arises from the rotation of the methyl and trifluoromethyl groups.

Computational methods can map the potential energy surface associated with the rotation of these groups. The trifluoromethyl group is known to create significant steric hindrance, which can influence the preferred orientation of adjacent functional groups. nih.gov While the rotation of the C-CF3 bond is generally considered to have a low energy barrier, computational studies can identify the most stable staggered or eclipsed conformations relative to the tetrazole ring. Similarly, the rotation of the N-CH3 bond can be analyzed to determine the lowest energy conformation. These studies provide insight into the molecule's three-dimensional structure and dynamic behavior.

Reaction Mechanism Studies and Transition State Analysis for Tetrazole Formation

The most common synthetic route to the tetrazole ring is the [3+2] cycloaddition of an azide (B81097) with a nitrile. acs.orgnih.gov Computational studies, particularly using DFT, have been extensively applied to investigate the mechanism of this reaction. acs.orgnih.govresearchgate.net These theoretical analyses explore different potential pathways, including concerted cycloaddition versus a stepwise mechanism involving an intermediate.

Calculations suggest that the reaction mechanism can be influenced by the nature of the reactants and reaction conditions. acs.org For the formation of 5-substituted tetrazoles, studies indicate that the activation barrier for the cycloaddition correlates strongly with the electron-withdrawing potential of the substituent on the nitrile. nih.govresearchgate.net Therefore, for the synthesis of a precursor to this compound, starting from trifluoroacetonitrile (B1584977) (CF3CN), the strong electron-withdrawing nature of the CF3 group would be predicted to lower the activation energy barrier for the cycloaddition, facilitating the reaction.

Transition state analysis allows for the calculation of the geometry and energy of the transition state, providing crucial information about the reaction's kinetics. By mapping the reaction coordinate, computational chemists can elucidate the precise mechanism by which the tetrazole ring is formed. acs.org

Prediction of Spectroscopic Properties through Computational Methods

Computational quantum chemistry is a reliable tool for predicting the spectroscopic properties of molecules. mdpi.com Once the optimized molecular geometry of this compound is determined, its vibrational frequencies can be calculated. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.comsuperfri.org The calculated spectrum can be compared with experimental data to confirm the molecular structure. Theoretical calculations can also help in the assignment of specific vibrational modes to the observed spectral bands.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be predicted using computational methods. mdpi.com By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁴N) in the presence of a magnetic field, their chemical shifts can be estimated. These predictions are valuable for interpreting experimental NMR spectra and can be particularly useful for distinguishing between isomers, such as this compound and its 1-methyl counterpart, which would be expected to have distinct calculated ¹³C and ¹⁴N NMR chemical shifts.

Advanced Applications in Chemical Sciences Excluding Prohibited Areas

Applications in Materials Science

The structural characteristics of 2-Methyl-5-(trifluoromethyl)tetrazole, particularly the high nitrogen content of the tetrazole ring and the density-enhancing trifluoromethyl group, make its scaffold a subject of investigation in the development of advanced materials.

Energetic Materials and High-Energy-Density Compounds Utilizing Tetrazole Scaffolds

Tetrazole-based compounds are a significant class of nitrogen-rich energetic materials. nih.govenergetic-materials.org.cn The tetrazole ring is valued for its high positive heat of formation, substantial nitrogen content (up to 80% by mass in the parent ring), and the generation of a large volume of gaseous dinitrogen (N₂) upon decomposition, which is both environmentally benign and a key contributor to energetic performance. researchgate.netresearchgate.net The incorporation of a trifluoromethyl (-CF3) group into the tetrazole scaffold can further enhance the properties of energetic materials by increasing their density and thermal stability. researchgate.netontosight.ai

The strategy of linking different nitrogen-rich heterocycles, such as tetrazole and triazole, is a recognized method for creating high-energy-density materials (HEDMs) with improved thermal stability and mechanical sensitivity. researchgate.netrsc.orgacs.org While specific performance data for this compound is not extensively published, the properties of related energetic tetrazole compounds provide insight into its potential. These materials are often evaluated based on their detonation velocity, pressure, and thermal stability, with the goal of surpassing traditional explosives like TNT and HMX. rsc.org The introduction of substituents like the -CF3 group is a key design element in tuning these performance characteristics. researchgate.net

Table 1: Comparative Properties of Selected Energetic Compounds

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Key Feature |

|---|---|---|---|

| TNT (Trinitrotoluene) | 1.65 | 6.90 | Benchmark explosive |

| HMX | 1.91 | 9.10 | High-performance explosive |

| Representative Tetrazole-Based HEDM | ~1.70 - 1.95 | ~8.50 - 9.50 | High nitrogen content, improved stability researchgate.netrsc.org |

Development of High-Performance Polymeric Materials and Composites

Tetrazole-containing polymers are explored for applications requiring high thermal stability and a high nitrogen content. researchgate.netlifechemicals.com These polymers can be synthesized by the polymerization of vinyl-substituted tetrazole monomers or by the chemical modification of existing polymers, such as converting the nitrile groups in polyacrylonitrile (B21495) into tetrazole rings. researchgate.net The resulting materials often exhibit high glass-transition temperatures and thermal stability. acs.org

The presence of a this compound moiety as a pendant group on a polymer chain is expected to confer specific properties. The methyl group on the nitrogen atom prevents the formation of strong intermolecular hydrogen bonds that can occur with NH-tetrazoles, potentially altering solubility and processing characteristics. The trifluoromethyl group can enhance the thermal stability and chemical resistance of the polymer. The synthesis of main-chain tetrazole-based polymers has also been explored, offering tunable thermal and fluorescent properties. acs.org Such polymers are investigated for use as binders in energetic formulations or as high-performance films and composites. semanticscholar.orgproquest.com

Roles in Medicinal Chemistry as Pharmacophores and Intermediates

In medicinal chemistry, the tetrazole ring is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds. beilstein-journals.org The specific structure of this compound positions it as a valuable building block and pharmacophore in drug design.

Bioisosteric Replacements for Carboxylic Acids in Molecular Design

The 5-substituted-1H-tetrazole group is one of the most widely used non-classical bioisosteres for the carboxylic acid functional group. beilstein-journals.orgnih.govresearchgate.net This substitution is a key strategy in drug design to improve a molecule's pharmacokinetic profile. numberanalytics.comtandfonline.com The tetrazole ring's acidity (pKa ≈ 4.5–4.9) is very similar to that of a carboxylic acid (pKa ≈ 4.2–4.4), allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets. nih.govrug.nl

Compared to a carboxylic acid, the tetrazole ring offers several advantages:

Metabolic Stability : It is resistant to many metabolic pathways that would degrade a carboxylic acid. tandfonline.comimist.ma

Lipophilicity : The tetrazolate anion is generally more lipophilic than the corresponding carboxylate, which can improve its ability to cross cell membranes. rug.nlacs.org

Target Interactions : The delocalized negative charge over the larger, planar tetrazole ring can lead to more favorable interactions with protein binding sites. rug.nlacs.org

The trifluoromethyl group on the this compound moiety further modulates these properties, often increasing lipophilicity and metabolic stability. nih.gov The N-methylation of the ring, as in this compound, fixes the tautomeric form, which can be crucial for optimizing binding to a specific biological target.

Table 2: Physicochemical Comparison of Carboxylic Acid and Tetrazole Bioisosteres

| Functional Group | Approximate pKa | Key Features |

|---|---|---|

| Carboxylic Acid (-COOH) | 4.2 - 4.4 | Forms carboxylate anion; susceptible to metabolic reduction. rug.nl |

Synthetic Intermediates for Advanced Pharmaceutical Scaffolds

This compound serves as a versatile synthetic intermediate for constructing more complex pharmaceutical molecules. echemi.com Tetrazoles are typically synthesized via [3+2] cycloaddition reactions between nitriles and azides. imist.maeurekaselect.com Once formed, the tetrazole ring can be incorporated into larger molecular frameworks.

The presence of the trifluoromethyl group is synthetically advantageous, as this moiety is a common feature in many modern pharmaceuticals, known to enhance binding affinity and metabolic stability. nih.govmdpi.com The methyl group at the N-2 position directs any further substitution reactions and defines the three-dimensional shape of the molecule, which is critical for its interaction with biological targets. The compound can be used as a building block in multi-component reactions or other synthetic strategies to generate libraries of novel compounds for screening against various diseases. beilstein-journals.org

Investigation of Biological Activities (Excluding Toxicity and Clinical Trials)

Derivatives of tetrazole are investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. eurekaselect.combohrium.comresearchgate.netnih.gov The tetrazole ring is a key pharmacophore in several marketed drugs. tandfonline.com

The trifluoromethyl group is also a well-established feature in many biologically active compounds, contributing to enhanced efficacy. nih.gov The combination of the tetrazole ring and a trifluoromethyl group in a single scaffold is a common strategy in the design of new therapeutic agents. For instance, studies have explored tetrazole derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or as antagonists for various receptors. nih.gov Research in this area focuses on synthesizing novel derivatives and evaluating their activity in vitro against specific enzymes, receptors, or microbial strains to identify lead compounds for further development. nih.govresearchgate.net

Table 3: Examples of Investigated Biological Activities for Tetrazole Scaffolds

| Compound Class | Investigated Activity | Research Finding |

|---|---|---|

| Tetrazole-bearing pyridine (B92270) derivatives | Anti-inflammatory (COX-2 inhibition) | Certain derivatives showed selective COX-2 inhibitory activity in vitro. nih.gov |

| 5-thio-substituted tetrazoles | Antimicrobial | Compounds showed moderate activity against various microbial strains. nih.gov |

| Benzofuran-tetrazole derivatives | Anti-Alzheimer's | Compounds showed potential as agents against Alzheimer's disease in preclinical models. bohrium.com |

Contributions to Agrochemical Research

The unique structural features of this compound, particularly the combination of a metabolically stable tetrazole ring and a lipophilic trifluoromethyl group, have positioned it as a valuable building block in the synthesis of modern agrochemicals. Its application ranges from being a key precursor to forming the core of novel crop protection agents.

Precursors for Pesticides and Herbicides

This compound serves as a crucial intermediate in the synthesis of complex molecules with pesticidal and herbicidal properties. The presence of the trifluoromethyl group is a common motif in many active agrochemical ingredients, often enhancing their efficacy and stability. The tetrazole ring, being a bioisostere of a carboxylic acid, can interact with biological targets in a similar fashion while offering improved metabolic stability and pharmacokinetic properties.

Research has demonstrated that the 2-methyl-tetrazole moiety can be incorporated into larger molecular frameworks to produce compounds with significant biological activity. For instance, it is a key component in the synthesis of certain classes of insecticides. The synthesis often involves the reaction of this compound with other chemical intermediates to assemble the final active ingredient. This modular approach allows for the systematic modification of the final compound to optimize its activity against specific pests.

While detailed synthetic pathways are often proprietary, the general scheme involves leveraging the reactivity of the tetrazole ring or the methyl group to form new chemical bonds. The stability of the this compound precursor under various reaction conditions makes it a reliable component in multi-step syntheses.

Table 1: Examples of Pesticide Classes Utilizing Trifluoromethyl-Containing Heterocycles as Precursors

| Pesticide Class | Heterocyclic Precursor Motif | Target Pests |

| Insecticides | Trifluoromethyl-tetrazole | Chewing and sucking insects |

| Herbicides | Trifluoromethyl-pyridine | Broadleaf weeds |

| Fungicides | Trifluoromethyl-pyrazole | Fungal pathogens |

This table illustrates the broader class of trifluoromethyl-containing heterocycles that are foundational to modern agrochemicals. The specific use of this compound as a precursor falls within this established strategy.

Design of Novel Crop Protection Agents

Beyond its role as a precursor, the this compound scaffold itself is being explored in the design of new crop protection agents. The process of rational drug design, which is well-established in the pharmaceutical industry, is increasingly being applied to agrochemical research. In this context, the structural and electronic properties of this compound make it an attractive core for building novel active ingredients.

The trifluoromethyl group can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its target protein. The tetrazole ring, with its four nitrogen atoms, can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for the binding of a pesticide to its site of action.

Researchers are actively investigating how modifications to the this compound structure can lead to new modes of action or overcome resistance to existing pesticides. By attaching different functional groups to the tetrazole ring or the methyl group, chemists can fine-tune the biological activity of the resulting compounds. This has led to the discovery of new molecules with potent activity against a range of agricultural pests and diseases.

Table 2: Physicochemical Properties of Trifluoromethyl and Tetrazole Moieties Influencing Bioactivity

| Moiety | Property | Impact on Bioactivity |

| Trifluoromethyl (-CF3) | High Electronegativity | Alters electronic profile of the molecule |

| Lipophilicity | Enhances membrane permeability | |

| Metabolic Stability | Blocks sites of metabolic oxidation | |

| Tetrazole Ring | Acidity (as a bioisostere) | Mimics carboxylic acids in binding to targets |

| Hydrogen Bonding Capacity | Facilitates strong interactions with target proteins | |

| Metabolic Stability | Resistant to degradation by metabolic enzymes |

Catalytic Applications and Ligand Design in Organic Synthesis

The application of this compound extends into the realm of organic synthesis, where it has been investigated for its potential in catalysis and as a ligand for metal complexes. The nitrogen-rich tetrazole ring offers multiple coordination sites, making it a versatile component in the design of ligands for various metal-catalyzed reactions.

The electronic properties of the tetrazole ring, influenced by the strongly electron-withdrawing trifluoromethyl group, can be modulated to fine-tune the catalytic activity of the resulting metal complex. The methylation at the 2-position of the tetrazole ring provides steric bulk and influences the coordination geometry around the metal center, which can have a profound effect on the selectivity and efficiency of a catalytic process.

While research in this area is still emerging, preliminary studies suggest that ligands derived from this compound could be effective in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of chiral versions of these ligands also opens up the possibility of their use in asymmetric catalysis, a field of significant importance in the synthesis of pharmaceuticals and fine chemicals. The stability and tunable nature of these tetrazole-based ligands make them promising candidates for the development of next-generation catalysts.

Emerging Trends and Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 5-substituted tetrazoles has traditionally faced challenges, including the use of hazardous reagents like hydrazoic acid and the difficulty of achieving regioselectivity, particularly in N-alkylation. mit.eduthieme-connect.com Current research trends are focused on overcoming these hurdles by developing safer, more efficient, and highly selective synthetic pathways.

One major area of advancement is the move towards continuous-flow microreactor synthesis. mit.edu This technology offers significant safety advantages by minimizing the volume of hazardous materials at any given time, a crucial factor when working with azides. mit.edu Flow chemistry also allows for precise control over reaction parameters, often leading to higher yields and purity compared to traditional batch methods. mit.edu For the synthesis of compounds like 2-Methyl-5-(trifluoromethyl)tetrazole, this could translate to safer industrial-scale production with reduced waste. mit.edu

Another key trend is the development of novel catalytic systems, including the use of nanomaterials. nih.govamerigoscientific.com Nanocatalysts offer high surface-area-to-volume ratios and can be easily recovered and reused, aligning with the principles of green chemistry. nih.gov For instance, various metal-based nanoparticles have been shown to efficiently catalyze the [3+2] cycloaddition of nitriles with an azide (B81097) source, which is the fundamental step in forming the tetrazole ring. nih.gov Research is ongoing to develop catalysts that are not only efficient but also highly regioselective, directing the methylation specifically to the N-2 position of the 5-(trifluoromethyl)tetrazole ring.

Furthermore, innovative cyclization strategies are being explored. One such approach involves the N-trifluoromethylation of nitriles, followed by a [3+2] cyclization with an azide source. nih.gov This method provides a direct route to N-trifluoromethylated tetrazoles and could be adapted for the synthesis of other N-substituted analogs with high selectivity. nih.gov

| Synthetic Approach | Key Advantages | Representative Catalyst/Reagent |

| Continuous-Flow Synthesis | Enhanced safety, improved yield and purity, scalability. mit.edu | Sodium azide (NaN3), often without metal catalysts. mit.edu |

| Nanocatalysis | High efficiency, reusability, environmentally friendly. nih.govamerigoscientific.com | Copper- or Iron-based magnetic nanoparticles. nih.gov |

| Novel Cyclization Strategies | Direct routes to specific isomers, potential for high regioselectivity. nih.gov | PhICF3Cl as a CF3 source for N-trifluoromethylation. nih.gov |

Exploration of New Application Areas for Trifluoromethylated Tetrazoles

The unique physicochemical properties imparted by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—make trifluoromethylated tetrazoles attractive candidates for a wide range of applications. researchgate.netmdpi.com While their role as bioisosteres for carboxylic acids in medicinal chemistry is well-established, researchers are actively exploring new frontiers. thieme-connect.comlifechemicals.com

In materials science , 5-(trifluoromethyl)tetrazole derivatives are being investigated as high-energy density materials (HEDMs). researchgate.netontosight.ai The high nitrogen content of the tetrazole ring combined with the density-enhancing trifluoromethyl group can result in compounds with significant energy release, making them of interest for propellants and pyrotechnics. ontosight.ailookchem.com Research focuses on creating energetic salts that balance high performance with thermal stability and low sensitivity to mechanical stimuli. researchgate.net

The field of agrochemicals represents another promising area. The CF3 group is a common feature in many modern pesticides and herbicides due to its ability to enhance biological activity and metabolic stability. mdpi.com The tetrazole moiety can also contribute to the biological profile of a molecule. Therefore, compounds like this compound could serve as scaffolds for the development of new plant growth regulators or crop protection agents. lifechemicals.com

In polymer chemistry , the incorporation of tetrazole rings into polymer backbones is being explored for the creation of functional materials. For example, microporous organic polymers containing tetrazole fragments have demonstrated high efficacy and selectivity in CO2 capture. lifechemicals.com The addition of a trifluoromethyl group could further enhance the properties of such materials, potentially improving their thermal stability or modifying their gas sorption characteristics.

| Application Area | Rationale for Use | Potential Compound Class |

| Materials Science | High nitrogen content, high density, high heat of formation. ontosight.ai | Energetic salts of 5-(trifluoromethyl)tetrazole. researchgate.net |

| Agrochemicals | Enhanced metabolic stability and lipophilicity from the CF3 group. mdpi.comlifechemicals.com | Novel pesticides or herbicides. |

| Polymer Chemistry | Gas sorption capabilities, thermal stability. lifechemicals.com | Microporous organic polymers for CO2 capture. lifechemicals.com |

| Medicinal Chemistry | Bioisostere of carboxylic acid, improved pharmacokinetic properties. mdpi.comlifechemicals.com | Antihypertensive or antiviral agents. lifechemicals.comnih.gov |

Advanced Computational Modeling for Property Prediction and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding experimental efforts. For trifluoromethylated tetrazoles, advanced computational modeling, particularly using Density Functional Theory (DFT), is a significant emerging trend. acs.orgjournaleras.com

DFT calculations allow researchers to predict a wide range of properties for molecules like this compound before they are synthesized. researchgate.net These properties include:

Geometric Structures: Determining the most stable conformations, bond lengths, and bond angles. journaleras.com

Electronic Properties: Calculating molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential maps, which are crucial for understanding reactivity and intermolecular interactions. journaleras.combeilstein-journals.org

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

Thermodynamic Properties: Estimating heats of formation and reaction energies, which are vital for assessing the stability and energetic performance of HEDMs. researchgate.net

This predictive power facilitates the rational design of new molecules with tailored properties. For example, in the development of energetic materials, DFT can be used to screen virtual libraries of 5-(trifluoromethyl)tetrazole derivatives to identify candidates with the optimal balance of high detonation performance and low sensitivity. researchgate.net Similarly, in drug design, computational docking studies can predict the binding affinity of tetrazole-containing molecules to biological targets, helping to prioritize which compounds to synthesize and test. researchgate.net This in silico approach saves significant time and resources compared to traditional trial-and-error experimental work. researchgate.net

Integration with Supramolecular Chemistry and Nanotechnology for Functional Materials

The future of materials science lies in the ability to control the assembly of molecules to create larger, functional structures. The integration of trifluoromethylated tetrazoles with the principles of supramolecular chemistry and nanotechnology is a burgeoning research area with immense potential.

In supramolecular chemistry , the tetrazole ring is an excellent ligand for coordinating with metal ions due to its multiple nitrogen atoms. lifechemicals.com This property is being exploited to construct metal-organic frameworks (MOFs). MOFs are crystalline materials with well-defined pores that have applications in gas storage, separation, and catalysis. lifechemicals.com The incorporation of this compound as a building block in MOFs could lead to new materials with unique properties, where the CF3 groups line the pores, potentially altering the framework's affinity for specific guest molecules.

In the realm of nanotechnology , there is a dual focus. Firstly, as mentioned earlier, nanomaterials are being developed as highly efficient catalysts for the synthesis of tetrazole derivatives. nih.govamerigoscientific.com This synergy streamlines the production of the core chemical building blocks. Secondly, the tetrazole derivatives themselves can be used to functionalize nanoparticles. By attaching molecules like this compound to the surface of gold or magnetic nanoparticles, researchers can create hybrid materials. These functionalized nanoparticles could have applications in areas such as targeted drug delivery, bio-imaging, or as components in advanced sensors, where the unique electronic and binding properties of the trifluoromethyl-tetrazole moiety can be utilized.

Q & A

Q. What are the common synthetic routes for 2-Methyl-5-(trifluoromethyl)tetrazole, and how are reaction conditions optimized?

- Methodological Answer : A widely used approach involves [3+2] cycloaddition between nitriles and sodium azide under acidic conditions. For example, heating 2-cyanophenol with sodium azide and ammonium chloride in dimethylformamide (DMF) at reflux for 20 hours yields tetrazole derivatives with ~78% efficiency . Microwave-assisted synthesis can enhance reaction rates and selectivity, as demonstrated for trifluoromethyl-substituted tetrazoles using sodium azide and POCl3/DMF catalysts . Solvent systems like PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C improve yields (monitored via TLC) by enabling heterogeneous catalysis and easy separation .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR spectroscopy identifies tetrazole ring vibrations (e.g., N–H stretching at 3200–3400 cm⁻¹ and C=N absorption near 1600 cm⁻¹) .

- ¹H/¹³C NMR resolves substituent effects: trifluoromethyl groups show distinct ¹⁹F NMR signals (δ –60 to –70 ppm), while methyl groups on tetrazole appear at δ 2.5–3.5 ppm in ¹H NMR .

- Elemental analysis (C, H, N) and mass spectrometry confirm molecular weight and purity .

Q. How does pH influence the stability and reactivity of tetrazole derivatives?

- Methodological Answer : Tetrazoles are stable across a broad pH range due to their aromatic resonance stabilization. However, acidic conditions (pH < 3) can protonate the tetrazole ring, altering its reactivity in subsequent alkylation or acylation steps. For example, debenzylation of intermediates requires controlled acidic hydrolysis (e.g., HCl/ethanol) to avoid decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazole functionalization be addressed?

- Methodological Answer : Regioselectivity in N1 vs. N2 alkylation is controlled by steric and electronic factors. Using bulky electrophiles (e.g., ethyl bromoacetate) favors N1-substitution, as seen in the synthesis of tetrazole carbamates . Computational modeling (DFT) predicts transition-state energies to optimize reaction pathways, while Curtius rearrangement of acid azides ensures selective urea/carbamate formation .

Q. What computational strategies predict the thermodynamic stability of trifluoromethyltetrazoles?

- Methodological Answer : Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) and electrostatic potential surfaces to evaluate stability. For example, the electron-withdrawing trifluoromethyl group lowers the HOMO-LUMO gap, increasing electrophilicity at the tetrazole ring . Molecular dynamics simulations model decomposition pathways under thermal stress, critical for handling energetic derivatives .

Q. How are in vivo pharmacological studies designed for tetrazole-based analogs?

- Methodological Answer : Analgesic activity is evaluated using hot-plate and tail-flick tests in murine models. Compounds are administered intraperitoneally, and latency times are compared to morphine standards. Dose-response curves (10–50 mg/kg) and ANOVA statistical analysis validate efficacy, as demonstrated for tetrazole derivatives 5a–5c .

Q. What catalytic systems improve efficiency in large-scale tetrazole synthesis?

- Methodological Answer : Nano-TiCl₄·SiO₂ catalysts enhance 5-substituted tetrazole synthesis via Lewis acid-mediated [3+2] cycloaddition, achieving >85% yield under solvent-free conditions . For fluorinated analogs, Au(I)-catalyzed hydroamination provides enantioselective routes to imidazole-tetrazole hybrids .

Safety and Handling

Q. What precautions are required when synthesizing energetic tetrazole derivatives?

- Methodological Answer : Compounds with nitro or fluorodinitromethyl groups (e.g., HFDNTz) are shock-sensitive. Synthesis must occur in blast-shielded reactors with remote monitoring. Storage at –20°C in amber vials minimizes decomposition. IR and ¹⁹F NMR are preferred over mass spectrometry to avoid ignition risks .

Data Contradictions and Resolution

- Contradiction : reports PEG-400 as optimal for synthesis, while advocates solvent-free nano-catalysis.

- Resolution : PEG-400 is ideal for small-scale, oxygen-sensitive reactions, whereas solvent-free methods suit industrial scalability.

- Contradiction : Microwave synthesis () vs. thermal methods () for cycloaddition.

- Resolution : Microwave activation reduces reaction time (minutes vs. hours) but requires precise temperature control to prevent azide decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.